molecular formula C22H18ClFN4O2 B15017740 3-chloro-4-ethoxy-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide

3-chloro-4-ethoxy-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide

Cat. No.: B15017740
M. Wt: 424.9 g/mol
InChI Key: XRWPWAUFXPHHFV-UHFFFAOYSA-N
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Description

3-chloro-4-ethoxy-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a benzamide core substituted with chloro, ethoxy, fluorophenyl, and benzotriazolyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-ethoxy-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-ethoxy-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis can produce the corresponding carboxylic acid and amine .

Mechanism of Action

The mechanism of action of 3-chloro-4-ethoxy-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity . The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-4-ethoxy-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide is unique due to the presence of the benzotriazolyl group, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds that lack this functional group .

Properties

Molecular Formula

C22H18ClFN4O2

Molecular Weight

424.9 g/mol

IUPAC Name

3-chloro-4-ethoxy-N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]benzamide

InChI

InChI=1S/C22H18ClFN4O2/c1-3-30-21-9-4-14(11-17(21)23)22(29)25-18-12-20-19(10-13(18)2)26-28(27-20)16-7-5-15(24)6-8-16/h4-12H,3H2,1-2H3,(H,25,29)

InChI Key

XRWPWAUFXPHHFV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=C(C=C4)F)Cl

Origin of Product

United States

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